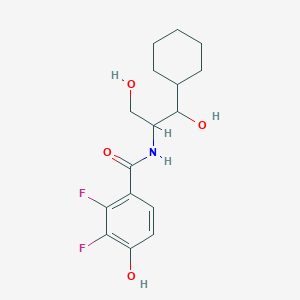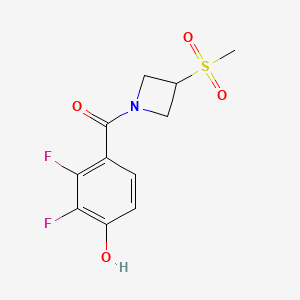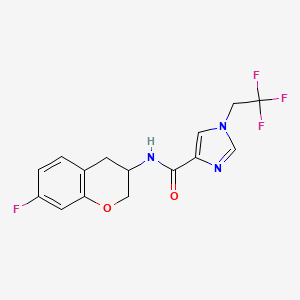
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide, also known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes in the brain.
作用机制
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that regulates various signaling pathways in the brain. mGluR5 activation leads to the release of intracellular calcium ions, which triggers downstream signaling cascades that modulate synaptic plasticity and neuronal excitability. This compound enhances the binding of glutamate to mGluR5, thereby increasing the receptor's activity and amplifying its downstream signaling effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuronal excitability. This compound enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory, by increasing the activity of mGluR5 at synapses. This compound also reduces the release of the stress hormone corticosterone, which is elevated in depression and anxiety disorders.
实验室实验的优点和局限性
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, making it a useful tool for studying the physiological and pathological roles of this receptor in the brain. However, this compound has some limitations, including its poor solubility in water and its potential off-target effects on other receptors and signaling pathways.
未来方向
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has great potential for therapeutic applications in various neurological and psychiatric disorders, and future research should focus on optimizing its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy and safety. Additionally, further studies are needed to elucidate the specific molecular and cellular mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for predicting treatment response. Finally, the development of novel positive allosteric modulators of mGluR5, based on the structure of this compound, could lead to the discovery of more potent and selective compounds for treating these disorders.
合成方法
The synthesis of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide involves several steps, including the reaction of 2,3-difluoro-4-nitrophenol with cyclohexyl magnesium bromide, followed by reduction with lithium aluminum hydride to obtain 2,3-difluoro-4-hydroxybenzyl alcohol. The alcohol is then reacted with 1,3-dihydroxyacetone to form the desired this compound compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product, making it suitable for research applications.
科学研究应用
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and drug addiction. The positive allosteric modulation of mGluR5 by this compound has been shown to enhance synaptic plasticity, improve cognitive function, and reduce behavioral abnormalities in animal models of these disorders. This compound has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c17-13-10(6-7-12(21)14(13)18)16(23)19-11(8-20)15(22)9-4-2-1-3-5-9/h6-7,9,11,15,20-22H,1-5,8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGLDVFUEWMXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(CO)NC(=O)C2=C(C(=C(C=C2)O)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)

![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)
![4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)